

# Application Note and Protocol for Determining Chelator-to-Antibody Ratio

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Audience: Researchers, scientists, and drug development professionals.

#### Introduction

The conjugation of chelators to monoclonal antibodies (mAbs) is a critical step in the development of antibody-radionuclide conjugates (ARCs) for radioimmunotherapy and radioimmunoscintigraphy. The chelator-to-antibody ratio (CAR), which represents the average number of chelators attached to a single antibody, is a crucial quality attribute that can significantly impact the conjugate's stability, immunoreactivity, pharmacokinetics, and in vivo performance.[1][2][3] An optimal CAR is essential to ensure efficient radiolabeling without compromising the antibody's biological function.[1][3] This document provides detailed protocols for three common methods to determine the CAR: a spectrophotometric assay, size-exclusion chromatography (SEC), and mass spectrometry (MS).

# Impact of Chelator-to-Antibody Ratio on Antibody Conjugate Properties

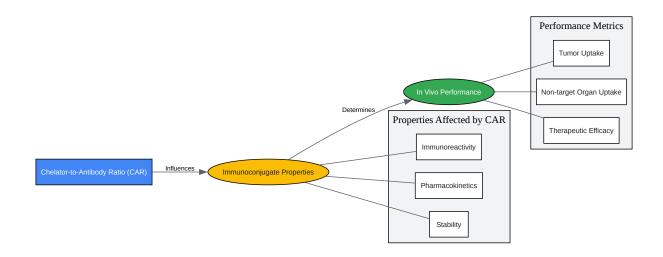
An increasing CAR can lead to higher specific radioactivity but may also negatively affect the antibody's properties.[1][4]

Table 1: Effect of Increasing DOTA/Antibody Ratio on Biochemical and In Vivo Properties[1][4]



Property	Effect of Increasing CAR
Mass/Charge Ratio	Decreased
Hydrodynamic Radius	Increased
Antibody Immunoactivity	Decreased
Rate of Metal Ion Chelation	Increased
Specific Radioactivity	Increased
In Vivo Tumor Uptake	Decreased
Nonspecific Uptake (Liver, Spleen)	Increased

The following diagram illustrates the relationship between the chelator-to-antibody ratio and the resulting properties of the immunoconjugate.



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Caption: Logical relationship between CAR and conjugate performance.

## **Experimental Protocols**

Herein, we provide detailed protocols for three widely used methods to determine the CAR.

## **Spectrophotometric Assay using Arsenazo III**

This colorimetric method is based on the ability of a chelator, such as DOTA, to bind a metal ion, thereby preventing the ion from forming a colored complex with an indicator dye like Arsenazo III.[1][5] The reduction in color is proportional to the amount of chelator present.

#### Materials:

- Antibody-chelator conjugate
- Unconjugated antibody (as a control)
- Arsenazo III solution
- Metal ion solution (e.g., Yttrium(III) chloride)
- Acetate buffer (pH 5.5-6.0)
- 96-well microtiter plate
- Spectrophotometer (plate reader)

#### Protocol:

- Prepare a Standard Curve:
  - Prepare a series of known concentrations of the free chelator (e.g., DOTA) in the acetate buffer.
  - To each standard, add a fixed amount of the metal ion solution and Arsenazo III solution.
  - Incubate for a specific time (e.g., 30 minutes) at a controlled temperature.



- Measure the absorbance at the appropriate wavelength (e.g., 652 nm for the Yttrium-Arsenazo III complex).
- Plot the absorbance versus the chelator concentration to generate a standard curve.

#### Sample Measurement:

- Determine the protein concentration of the antibody-chelator conjugate and the unconjugated antibody using a standard protein assay (e.g., BCA assay).
- In a 96-well plate, add a known amount of the antibody-chelator conjugate and the unconjugated antibody to separate wells.
- Add the metal ion solution and Arsenazo III solution to each well, following the same procedure as for the standard curve.
- Measure the absorbance.

#### Calculation of CAR:

- Use the standard curve to determine the concentration of the chelator in the conjugate sample.
- The CAR is calculated using the following formula: CAR = (moles of chelator) / (moles of antibody)

Table 2: Example Data from Spectrophotometric Assay for Rituximab-DOTA Conjugates[1][6]

Initial Rituximab:DOTA Molar Ratio	Number of Attached DOTA Molecules (CAR)	Immunoreactivity (%)
1:5	4	91.4
1:15	7	72.8
1:25	9	47.3

## **Size-Exclusion Chromatography (SEC)**



SEC separates molecules based on their size. When coupled with a UV detector, it can be used to determine the CAR by measuring the absorbance of the protein and the chelator at different wavelengths.[7]

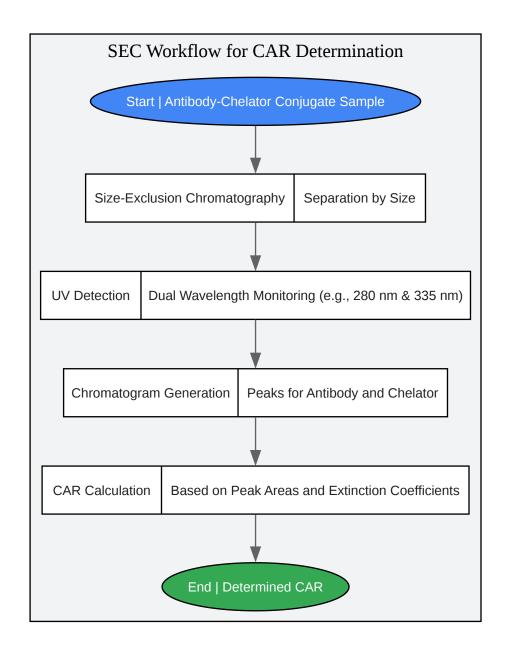
#### Materials:

- Antibody-chelator conjugate
- HPLC system with a size-exclusion column and a UV detector
- Mobile phase (e.g., phosphate-buffered saline)

#### Protocol:

- System Setup:
  - Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
  - Set the UV detector to monitor two wavelengths: one for the antibody (typically 280 nm)
     and one for the chelator (e.g., 335 nm for p-SCN-Bn-H4octapa-NCS).[7]
- Sample Analysis:
  - Inject a known concentration of the antibody-chelator conjugate onto the column.
  - Elute the sample with the mobile phase at a constant flow rate.
  - Record the chromatograms at both wavelengths.
- Calculation of CAR:
  - Determine the area under the peak for the antibody at 280 nm and for the chelator at its specific wavelength.
  - The CAR is calculated using the molar extinction coefficients of the antibody and the chelator at their respective wavelengths.





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Caption: Workflow for CAR determination using SEC.

## Mass Spectrometry (MS)

Mass spectrometry provides a direct and accurate measurement of the molecular weight of the antibody and its conjugates, allowing for the determination of the CAR and the distribution of different species.[5][8][9]

Materials:



- · Antibody-chelator conjugate
- Mass spectrometer (e.g., MALDI-TOF or ESI-QTOF)
- Appropriate matrix (for MALDI) or solvent system (for ESI)

#### Protocol:

- Sample Preparation:
  - Prepare the antibody-chelator conjugate sample according to the requirements of the specific mass spectrometer. This may involve desalting and dilution.
- Mass Analysis:
  - Acquire the mass spectrum of the unconjugated antibody to determine its molecular weight.
  - Acquire the mass spectrum of the antibody-chelator conjugate. The spectrum will show a
    distribution of peaks, with each peak corresponding to the antibody conjugated with a
    different number of chelators.
- Data Analysis and CAR Calculation:
  - Deconvolute the mass spectrum of the conjugate to obtain the masses of the different species.
  - The mass of each species is equal to the mass of the unconjugated antibody plus the mass of the conjugated chelators.
  - The average CAR is calculated by taking the weighted average of the number of chelators on each species.

Table 3: Example CAR Determination for DFO-anti-PD-L1-mAb Conjugates using LC-MS[2][10] [11]



Molar Excess of DFO-to- Antibody	Average CAR	Specific Activity (μCi/μg)
3X	0.4	2.2 ± 0.6
10X	1.4	8.2 ± 0.6
20X	2.0	10.5 ± 1.6

### Conclusion

The determination of the chelator-to-antibody ratio is a critical step in the development of antibody-radionuclide conjugates. The choice of method depends on the available instrumentation, the properties of the chelator, and the desired level of detail.

Spectrophotometric assays are simple and rapid for initial screening, while SEC provides information on the purity and aggregation of the conjugate. Mass spectrometry offers the most detailed and accurate analysis of the CAR and the distribution of conjugated species. A thorough characterization of the CAR is essential for ensuring the quality, efficacy, and safety of these promising therapeutic and diagnostic agents.

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